molecular formula C8H2N6O6 B7760017 4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione

4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione

Cat. No.: B7760017
M. Wt: 278.14 g/mol
InChI Key: BVZYUVSMWPJQEB-UHFFFAOYSA-N
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Description

4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione is a high-energy density material known for its unique cage structure and high thermal stability.

Preparation Methods

The synthesis of 4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione typically involves a multi-step process. One common method includes the nitration of a precursor compound under controlled conditions. The reaction conditions often involve the use of fuming nitric acid and sulfuric acid as nitrating agents. The reaction temperature and pH are carefully controlled to optimize the yield of the desired product .

Chemical Reactions Analysis

4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione has several scientific research applications:

    Explosives: Due to its high detonation velocity and insensitivity, it is used in the development of advanced explosives.

    Propellants: Its high energy density makes it suitable for use in propellants for rockets and missiles.

    Material Science:

Mechanism of Action

The mechanism of action of 4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione involves the cleavage of nitrogen-nitro bonds under thermal or mechanical stimuli. This leads to the formation of reactive intermediates, which further decompose to release a large amount of energy. The molecular targets include the nitro groups, which are the primary sites for the initiation of decomposition .

Comparison with Similar Compounds

Similar compounds include:

    2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20): Known for its high explosive power and similar cage structure.

    1,3,5-trinitro-1,3,5-triazinane (RDX): Another high-energy material with a different structural framework.

    Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX): Known for its high detonation velocity and stability.

4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione stands out due to its unique combination of high energy density, thermal stability, and insensitivity to external stimuli, making it a promising candidate for various high-energy applications .

Properties

IUPAC Name

4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2N6O6/c15-7-5-3(13(17)18)1-9-11(5)8(16)6-4(14(19)20)2-10-12(6)7/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZYUVSMWPJQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN2C(=C1[N+](=O)[O-])C(=O)N3C(=C(C=N3)[N+](=O)[O-])C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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